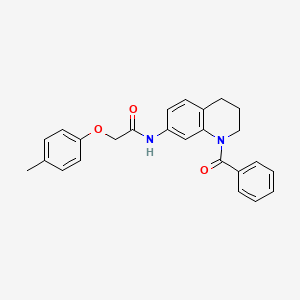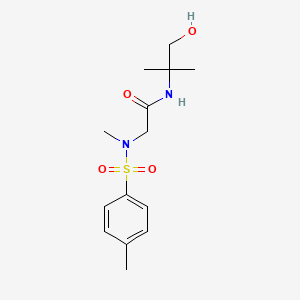
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide, or BTHQ for short, is a synthetic compound that has been used in scientific research for various applications. It has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. In
科学的研究の応用
BTHQ has been used in a variety of scientific research applications. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system. In addition, BTHQ has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
作用機序
The mechanism of action of BTHQ is not well understood. However, it is believed that BTHQ binds to certain receptors in the body, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor. It is also believed that BTHQ modulates the activity of these receptors, resulting in changes in the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
BTHQ has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antipsychotic effect, meaning that it can reduce psychotic symptoms. In addition, BTHQ has been found to have an anti-inflammatory effect, meaning that it can reduce inflammation.
実験室実験の利点と制限
BTHQ has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. In addition, it is relatively non-toxic, and has been found to have a variety of biochemical and physiological effects. However, it is important to note that BTHQ has a relatively short half-life, meaning that it should be used quickly after synthesis.
将来の方向性
There are several potential future directions for BTHQ research. One potential direction is to investigate the mechanism of action of BTHQ in more detail. Another potential direction is to investigate the effects of BTHQ on other receptors and neurotransmitters. In addition, future research could investigate the potential therapeutic uses of BTHQ, as well as the potential adverse effects of BTHQ. Finally, future research could investigate the potential synergistic effects of BTHQ when combined with other drugs or compounds.
合成法
BTHQ can be synthesized using a two-step process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 4-methylphenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride. This two-step process yields BTHQ as the final product.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-9-13-22(14-10-18)30-17-24(28)26-21-12-11-19-8-5-15-27(23(19)16-21)25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJCLWJFFFJBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6565368.png)
![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)
![4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565384.png)
![4-methoxy-3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565393.png)
![3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565397.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B6565402.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565413.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)
![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565443.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565448.png)


